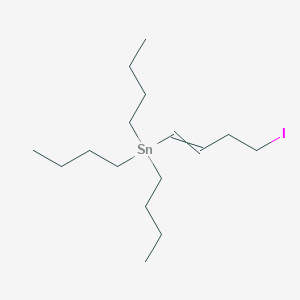
bromozinc(1+);methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromozinc(1+);methylbenzene, also known as 1-bromo-2-methylbenzene, is an organozinc compound that features a bromine atom and a zinc ion attached to a methylbenzene (toluene) ring. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromozinc(1+);methylbenzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-methylbenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). This reaction typically occurs under an inert atmosphere, such as argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
Bromozinc(1+);methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Coupling Reactions: It is often used in cross-coupling reactions, such as the copper-catalyzed cross-coupling with aryl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Coupling Reactions: Catalysts like copper or palladium are employed along with suitable ligands and bases.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Typically results in the formation of benzoic acid derivatives.
Coupling: Produces biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
Bromozinc(1+);methylbenzene is widely used in scientific research due to its versatility:
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of pharmaceuticals.
Medicine: Used in the synthesis of drug molecules and other therapeutic agents.
Industry: Employed in the manufacture of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of bromozinc(1+);methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in coupling reactions, the zinc atom facilitates the transfer of the organic group to the catalyst, forming a new carbon-carbon bond . The molecular targets and pathways depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylbenzene: A precursor in the synthesis of bromozinc(1+);methylbenzene.
2-Bromotoluene: Another isomer with similar reactivity.
2-Methylbromobenzene: Shares structural similarities and reactivity patterns.
Uniqueness
This compound is unique due to the presence of the zinc ion, which imparts distinct reactivity and facilitates specific types of reactions, such as cross-coupling, that are not as readily achieved with other brominated toluene derivatives .
Propiedades
Número CAS |
373623-33-7 |
|---|---|
Fórmula molecular |
C7H7BrZn |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
bromozinc(1+);methylbenzene |
InChI |
InChI=1S/C7H7.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
QZTCDNVKZMNGHJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C[C-]=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


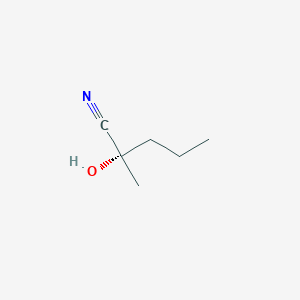
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)

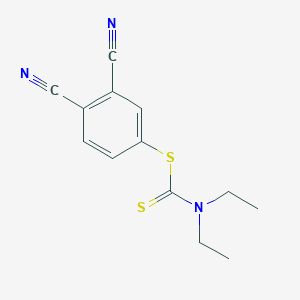
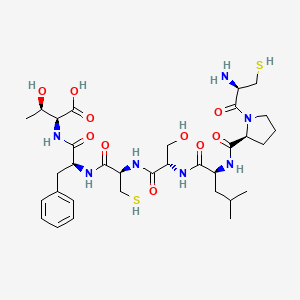
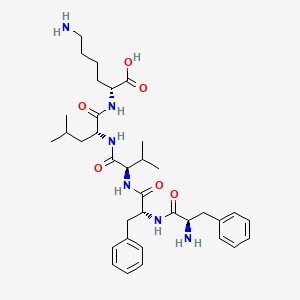
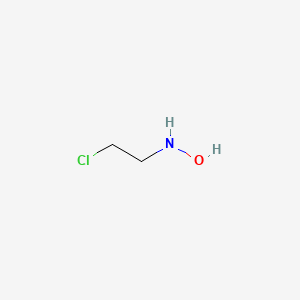
![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
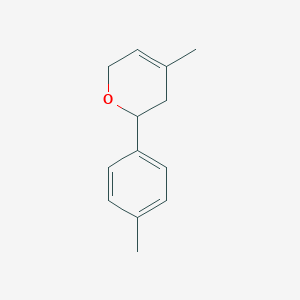
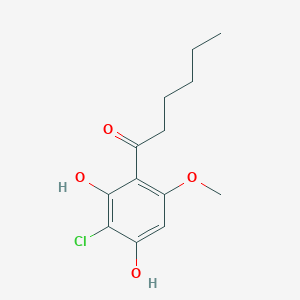
![Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-](/img/structure/B14260725.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)
